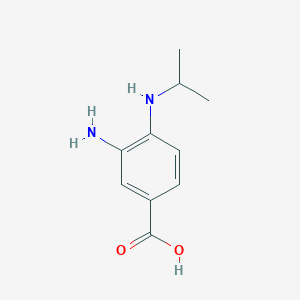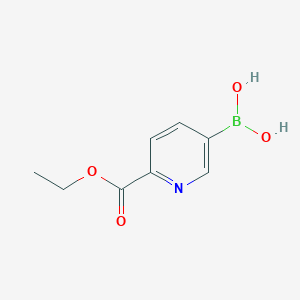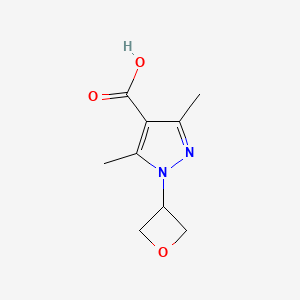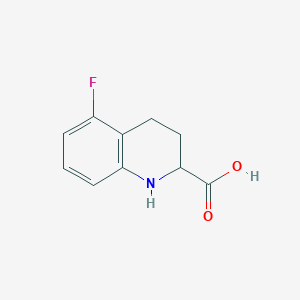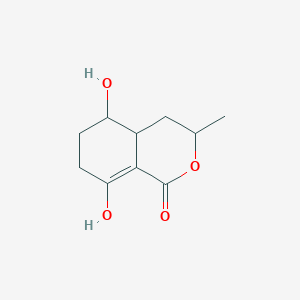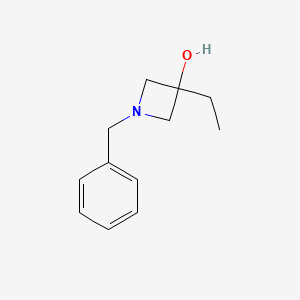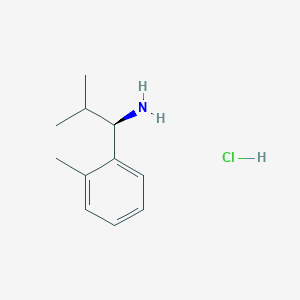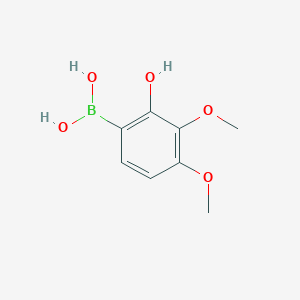
(2-Hydroxy-3,4-dimethoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3,4-dimethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with hydroxy and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-3,4-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-hydroxy-3,4-dimethoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger batch sizes and higher yields. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivatives.
Reduction: The boronic acid group can be reduced to form borane derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions for substitution reactions often involve the use of strong nucleophiles and appropriate solvents.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Hydroxy-3,4-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.
Biology: The compound can be used to create boron-containing biomolecules for studying enzyme mechanisms and developing enzyme inhibitors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3,4-dimethoxyphenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
The boronic acid group acts as a Lewis acid, facilitating the transmetalation step by forming a stable complex with the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 3,4-Dimethoxyphenylboronic acid
- 2,4-Dimethoxyphenylboronic acid
Comparison: (2-Hydroxy-3,4-dimethoxyphenyl)boronic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring. This substitution pattern can influence its reactivity and selectivity in chemical reactions. For example, the hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules. The methoxy groups can provide electron-donating effects, stabilizing intermediates during reactions.
In contrast, phenylboronic acid lacks these substituents, making it less versatile in certain applications. The dimethoxy-substituted analogs, such as 3,4-dimethoxyphenylboronic acid and 2,4-dimethoxyphenylboronic acid, have different substitution patterns that can lead to variations in reactivity and application.
Properties
Molecular Formula |
C8H11BO5 |
|---|---|
Molecular Weight |
197.98 g/mol |
IUPAC Name |
(2-hydroxy-3,4-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H11BO5/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,10-12H,1-2H3 |
InChI Key |
GDCHRMTXQRMJRY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OC)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


